1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
Brand Name: Vulcanchem
CAS No.: 1076198-74-7
VCID: VC0019418
InChI: InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3
SMILES: CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C
Molecular Formula: C15H20N2O5
Molecular Weight: 308.334

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester

CAS No.: 1076198-74-7

Cat. No.: VC0019418

Molecular Formula: C15H20N2O5

Molecular Weight: 308.334

* For research use only. Not for human or veterinary use.

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester - 1076198-74-7

Specification

CAS No. 1076198-74-7
Molecular Formula C15H20N2O5
Molecular Weight 308.334
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate
Standard InChI InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3
Standard InChI Key NWRHMOJKYFPIQY-UHFFFAOYSA-N
SMILES CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester is registered with the Chemical Abstracts Service (CAS) registry number 1076198-74-7 . This compound is also known by several alternative names including (2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate and 1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester . The systematic IUPAC name provides a precise description of the compound's structural arrangement, though the common name is frequently used in scientific literature and commercial catalogues for simplicity and recognition among researchers in the field.

Molecular Structure and Composition

The compound features a five-membered pyrroline ring as its core structure, which contains a nitrogen atom. This heterocyclic core is substituted with specific functional groups that define its chemical behavior and applications. The molecular formula of this compound is C15H20N2O5 , corresponding to a molecular weight of 308.33 g/mol . The structural arrangement includes an acetyl group attached to the nitrogen of the pyrroline ring, four methyl groups at positions 2 and 5, a carboxylic acid group at position 3, and an N-hydroxysuccinimide ester modification of this carboxylic acid group. This specific combination of functional groups enables the compound's use in bioconjugation reactions.

Physicochemical Properties

Physical Characteristics

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester exists as a solid at standard temperature and pressure, typically appearing as an off-white to light yellow crystalline substance . The compound exhibits distinct physical properties that influence its handling, storage, and application in laboratory settings. Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.

Table 1: Physical Properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester

PropertyValueSource
Physical StateSolid
ColorOff-White to Light Yellow
Melting Point177-183°C
Boiling Point437.8±55.0°C (Predicted)
Density1.28±0.1 g/cm³ (Predicted)
Molecular Weight308.33 g/mol
Exact Mass308.137

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely defined by the presence of the N-hydroxysuccinimide ester group, which is highly reactive toward nucleophiles, particularly primary amines. This reactivity forms the basis for its application in bioconjugation chemistry. The compound has a predicted pKa value of -2.12±0.70 , indicating its acidic nature. The partition coefficient (LogP) has been calculated as 0.81510 , suggesting moderate lipophilicity which influences its solubility behavior in various solvents.

Solubility and Stability

The compound displays limited solubility in aqueous environments but is soluble in certain organic solvents. According to experimental data, it is slightly soluble in chloroform and soluble in dimethyl sulfoxide (DMSO) . This solubility profile is important for researchers planning to use this reagent in bioconjugation reactions, as it may necessitate the use of co-solvents or solubilizing agents in aqueous reaction media. The compound is reported to be hygroscopic, requiring storage under inert atmosphere conditions at low temperatures (-20°C) to maintain its stability and reactivity . Exposure to moisture and elevated temperatures may compromise its functional integrity, particularly the reactive N-hydroxysuccinimide ester moiety.

Synthesis and Preparation Methods

General Synthetic Approach

Applications in Scientific Research

Bioconjugation Chemistry

The primary application of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester lies in bioconjugation chemistry. The N-hydroxysuccinimide ester functionality enables efficient coupling with primary amine groups found in proteins, peptides, and other biomolecules through amide bond formation. This coupling reaction typically proceeds rapidly under physiological conditions (pH 7-9), making it highly suitable for protein modification strategies. The stable amide bonds formed in these reactions ensure the durability of the resulting bioconjugates, which is critical for many downstream applications.

Protein Labeling and Modification

Researchers utilize this compound for protein labeling applications, where the pyrroline moiety serves as a structural tag or reporter group. The tetramethyl-substituted pyrroline ring provides a rigid scaffold that can influence the behavior and properties of the modified biomolecules. These modifications can facilitate protein tracking, structural studies, and functional investigations. The careful selection of reaction conditions allows for site-specific labeling, particularly targeting N-terminal amines or lysine residues in proteins.

Manufacturer/SupplierProduct NumberPackage SizePrice (USD)Updated
TRCA18853525 mg$3002021-12-16
AK Scientific5477DF10 mg$3562021-12-16
AK Scientific5477DF100 mg$1,8922021-12-16
American Custom Chemicals CorporationCHM012512110 mg$721.882021-12-16
American Custom Chemicals CorporationCHM0125121100 mg$1,732.502021-12-16

The significant variation in pricing across different suppliers suggests differences in synthesis scale, purification methods, and quality assurance processes. Researchers should consider both price and quality parameters when selecting a supplier for their specific applications.

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